1,4-Dimethoxybutan-2-one
Overview
Description
1,4-Dimethoxybutan-2-one, also known as 4,4-Dimethoxy-2-butanone, is a ketone with the molecular formula C6H12O3. It is a versatile compound used in various chemical reactions and applications. This compound is characterized by its two methoxy groups attached to the butanone backbone, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
1,4-Dimethoxybutan-2-one, also known as Acetylacetaldehyde dimethylacetal, is a ketone It’s known to be used in the synthesis of various organic compounds .
Mode of Action
It’s known to participate in condensation reactions . For instance, it can condense with formamide in the presence of ammonium chloride and water to yield 4-Methylpyrimidine .
Biochemical Pathways
It’s used in the synthesis of methyl ether and in the cyclization of ω,ω’'-dimethoxyalkanes .
Result of Action
It’s known to be a precursor in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxybutan-2-one can be synthesized through several methods. One common route involves the reaction of acetone with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the dimethyl acetal of acetone. This intermediate is then subjected to further reactions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dimethoxybutan-2-one is utilized in numerous scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is a precursor in the synthesis of certain medicinal compounds.
Industry: It is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-Oxobutyraldehyde dimethyl acetal
- 3-Ketobutyraldehyde dimethyl acetal
- Acetylacetaldehyde dimethyl acetal
Uniqueness
1,4-Dimethoxybutan-2-one is unique due to its specific structure, which provides distinct reactivity compared to other similar compounds. Its dual methoxy groups and ketone functionality make it a valuable intermediate in various synthetic pathways, offering versatility in chemical transformations .
Properties
IUPAC Name |
1,4-dimethoxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVLUEIBBKAGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948565 | |
Record name | 1,4-Dimethoxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25680-86-8 | |
Record name | NSC105799 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethoxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethoxybutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-Dimethoxybutan-2-one in the synthesis of the target patchoulol derivative?
A1: this compound serves as a crucial building block in the synthetic pathway []. Specifically, it undergoes a Robinson annulation reaction with 2,4-dimethylcyclohex-3-enone, another key intermediate. This reaction results in the formation of a bicyclic compound, which is then further modified in subsequent steps to ultimately yield the target tricyclic structure of the desired patchoulol derivative [].
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